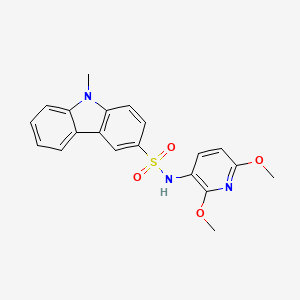

N-(2,6-dimethoxypyridin-3-yl)-9-methylcarbazole-3-sulfonamide

Description

N-(2,6-Dimethoxypyridin-3-yl)-9-methylcarbazole-3-sulfonamide (referred to as IG-105 or IMB-105 in clinical studies) is a synthetic carbazole sulfonamide derivative with potent anticancer activity. Its molecular structure integrates a carbazole core linked to a sulfonamide group and a 2,6-dimethoxypyridine moiety. The compound acts as a microtubule-targeting agent by binding to the colchicine pocket of tubulin, thereby inhibiting microtubule assembly and inducing apoptosis in cancer cells . X-ray crystallography reveals a dihedral angle of 42.87° between the pyridine and carbazole rings, which optimizes its interaction with tubulin . Preclinical studies demonstrate broad-spectrum efficacy against leukemia, breast, liver, prostate, and colon cancers, with IC50 values ranging from 0.012 to 0.298 µM in vitro and significant tumor growth inhibition in xenograft models (e.g., 81% suppression of Bel-7402 hepatoma at 100 mg/kg in mice) .

Structure

3D Structure

Properties

Molecular Formula |

C20H19N3O4S |

|---|---|

Molecular Weight |

397.4 g/mol |

IUPAC Name |

N-(2,6-dimethoxypyridin-3-yl)-9-methylcarbazole-3-sulfonamide |

InChI |

InChI=1S/C20H19N3O4S/c1-23-17-7-5-4-6-14(17)15-12-13(8-10-18(15)23)28(24,25)22-16-9-11-19(26-2)21-20(16)27-3/h4-12,22H,1-3H3 |

InChI Key |

JTPDYODKXJLRLA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=C(N=C(C=C3)OC)OC)C4=CC=CC=C41 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethoxypyridin-3-yl)-9-methylcarbazole-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 9-methylcarbazole, which is then sulfonated to introduce the sulfonamide group. The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques. The reaction conditions generally involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-dimethoxypyridin-3-yl)-9-methylcarbazole-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the carbazole and pyridine rings.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in glacial acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

IG-105 has been extensively studied for its anticancer effects across multiple cancer types. Key findings include:

- Inhibition of Microtubule Assembly : IG-105 binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division. This mechanism leads to M-phase arrest in the cell cycle and subsequent apoptosis through caspase pathways .

-

Efficacy Against Various Tumors : Research indicates that IG-105 exhibits potent activity against several human cancers, including:

- Leukemia

- Breast Cancer

- Liver Cancer

- Prostate Cancer

- Lung Cancer

- Skin Cancer

- Colon Cancer

- Pancreatic Cancer

Preclinical Studies

In vivo studies have demonstrated the safety and efficacy of IG-105 in animal models:

- Nude Mice Experiments : Administration of IG-105 at doses of mg/kg resulted in inhibition of Bel-7402 hepatoma growth, while higher doses led to complete tumor growth inhibition. Notably, acute toxicity was not observed even at mg/kg .

Combination Therapy

IG-105 shows promise in combination with other chemotherapeutic agents:

- When combined with drugs like oxaliplatin or doxorubicin, IG-105 enhanced therapeutic outcomes, converting subcurative treatments into curative ones without increasing toxicity .

Table: Summary of Key Research Findings on IG-105

| Study Reference | Cancer Type | IC50 (µmol/L) | In Vivo Efficacy | Combination Therapy |

|---|---|---|---|---|

| Wang et al. (2008) | Breast Cancer | 0.012 | 81% inhibition in mice | Yes |

| Hu et al. (2013) | Liver Cancer | 0.298 | Complete inhibition | Yes |

| Vicente-Blázquez et al. (2021) | Prostate Cancer | Not specified | Not specified | Yes |

| ResearchGate Study (2023) | Colon Cancer | Not specified | Not specified | Yes |

Notable Observations

Mechanism of Action

The mechanism of action of N-(2,6-dimethoxypyridin-3-yl)-9-methylcarbazole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The carbazole and pyridine rings can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Carbazole Sulfonamide Derivatives

Water-soluble carbazole sulfonamide derivatives, such as sodium 6-(N-(2,6-dimethoxypyridin-3-yl)sulfamoyl)-9-methyl-9H-carbazol-2-yl phosphate (compound 4c), exhibit enhanced solubility while retaining anticancer activity. In vivo studies show compound 4c inhibits HepG2 liver cancer xenograft growth more effectively than IG-105 due to improved bioavailability .

Pyridinyl/Pyrimidinylcarbazole Sulfonamides

Analogues like N-(2-bromo-5-methoxypyridin-3-yl)pivalamide and N-(2-hydroxy-5-iodopyridin-3-yl)acetamide () lack the carbazole core but retain sulfonamide-pyridine motifs. These compounds show moderate antiproliferative activity (IC50 > 1 µM) but are less potent than IG-105, highlighting the critical role of the carbazole system in tubulin binding .

Mechanistic Analogues

Combretastatin A-4 Analogues

Combretastatin A-4 (CA-4), a natural stilbene derivative, also binds the colchicine pocket. However, IG-105 outperforms CA-4 in metabolic stability; CA-4 undergoes rapid hepatic glucuronidation in human microsomes, reducing its bioavailability. IG-105’s carbazole scaffold confers resistance to metabolic degradation, enhancing its therapeutic window .

Vinca Alkaloids (e.g., Vincristine)

Vinca alkaloids stabilize microtubule dynamics by binding to the Vinca domain, distinct from IG-105’s colchicine-site action. IG-105 avoids P-glycoprotein-mediated drug resistance, a major limitation of Vinca alkaloids in multidrug-resistant cancers .

Cyclopropylamide Analogues of CA-4

Cyclopropylamide derivatives (e.g., cyclopropylamide-CA-4 ) stabilize microtubules rather than destabilizing them. IG-105’s sulfonamide group enables stronger hydrogen bonding with tubulin (e.g., N–H···O interactions with β-tubulin residues), resulting in higher binding affinity .

Key Research Findings and Advantages of IG-105

Broad-Spectrum Activity : IG-105 is effective against 7 cancer types, including paclitaxel-resistant tumors, with IC50 values consistently below 0.3 µM .

Synergistic Effects: In combination with oxaliplatin or doxorubicin, IG-105 achieves complete tumor suppression in hepatoma-bearing mice, surpassing monotherapy outcomes .

Safety Profile: No acute toxicity is observed in mice at doses up to 1,000 mg/kg, a significant advantage over taxanes and Vinca alkaloids .

Structural Optimization : The 2,6-dimethoxy groups on the pyridine ring enhance π-π stacking (centroid distance = 3.510 Å), stabilizing its interaction with tubulin .

Biological Activity

N-(2,6-dimethoxypyridin-3-yl)-9-methylcarbazole-3-sulfonamide, also known as IG-105, is a synthetic compound that has garnered attention for its potential anticancer properties. This article explores the biological activity of IG-105, focusing on its mechanism of action, efficacy against various cancer types, and safety profile based on recent research findings.

Chemical Structure and Properties

IG-105 is characterized by its unique structure, which includes a pyridine and a carbazole moiety. The molecular formula is , with a molecular weight of approximately 364.43 g/mol. Its synthesis involves the reaction of 3-amino-2,6-dimethoxypyridine with 9-methylcarbazole-3-sulfonyl chloride under controlled conditions.

The primary mechanism through which IG-105 exerts its anticancer effects is by inhibiting microtubule assembly. It binds specifically to the colchicine binding site on tubulin, leading to:

- M-phase Arrest : By disrupting microtubule dynamics, IG-105 causes cell cycle arrest at the M phase.

- Induction of Apoptosis : The compound activates caspase pathways, which are crucial for programmed cell death. It also inactivates the anti-apoptotic protein Bcl-2, facilitating apoptosis in cancer cells .

Efficacy Against Cancer

IG-105 has demonstrated significant anticancer activity across various cancer cell lines and in vivo models. The following table summarizes its efficacy:

| Cancer Type | IC50 Value (μmol/L) | Notes |

|---|---|---|

| Human Leukemia | 0.012 | Highly potent against drug-resistant cells |

| Breast Cancer (MCF-7) | 0.298 | Effective in xenograft models |

| Liver Cancer (Bel-7402) | 0.045 | Achieved 81% tumor growth inhibition in mice |

| Prostate Cancer | Not specified | Shows promise in combination therapies |

| Lung Cancer | Not specified | Active against multiple solid tumors |

The compound's effectiveness is notable not only in sensitive cancer cells but also in drug-resistant variants, indicating its potential as a therapeutic agent in difficult-to-treat malignancies .

In Vivo Studies

In animal studies using nude mice, IG-105 was administered via intraperitoneal injection at varying doses:

- 100 mg/kg : Resulted in 81% inhibition of Bel-7402 hepatoma growth.

- 275 mg/kg : Led to complete tumor growth inhibition .

No acute toxicity was observed even at doses as high as 1,000 mg/kg , suggesting a favorable safety profile for further clinical development .

Combination Therapies

IG-105 has shown enhanced efficacy when used in combination with other chemotherapeutic agents such as oxaliplatin and doxorubicin. These combinations not only improved therapeutic outcomes but also did not increase toxicity levels compared to monotherapy .

Q & A

Q. What is the synthetic procedure for N-(2,6-dimethoxypyridin-3-yl)-9-methylcarbazole-3-sulfonamide, and how is purity ensured?

Methodological Answer: The synthesis involves reacting 3-amino-2,6-dimethoxypyridine (2.6 g, 16.8 mmol) with 9-methylcarbazole-3-sulfonyl chloride (5.0 g, 16.9 mmol) in dimethylformamide (45 mL) at room temperature. Triethylamine (3.6 mL, 25.6 mmol) is added as a base, followed by stirring for 2 hours. The product is precipitated with ice water, filtered, washed, and recrystallized in anhydrous ethanol to yield a colorless crystalline solid (78% yield, mp: 170–172°C). Key Characterization Data:

- 1H NMR (DMSO-δ): 3.40 (s, 3H, CH3), 6.28 (d, J = 8.0 Hz, 1H), 8.49 (s, 1H, aromatic), 9.32 (s, 1H, NH).

- 13C NMR (DMSO-δ): 160.2 (C=O), 142.2 (aromatic C), 29.2 (CH3).

Purity is confirmed via single-crystal X-ray diffraction (monoclinic, space group P21/c, a = 13.5078 Å, b = 7.9272 Å, c = 20.9276 Å, β = 124.027°) .

Q. How is the compound structurally characterized, and what intermolecular interactions stabilize its crystal lattice?

Methodological Answer: X-ray crystallography reveals a planar carbazole system and a pyridine ring with a dihedral angle of 42.87° between them. The structure is stabilized by:

- N–H⋯O hydrogen bonds (Table 1 in ).

- π-π stacking between pyridine rings (centroid-centroid distance = 3.5101 Å).

Disordered methyl hydrogens in the carbazole moiety are resolved using a riding model (d(C–H) = 0.93–0.96 Å, Uiso = 1.2–1.5×Ueq) .

Q. What is the proposed mechanism of action in cancer cells?

Methodological Answer: The compound (referred to as IG-105 or IMB-105 in studies) binds to the colchicine pocket of tubulin , inhibiting microtubule assembly. This disrupts mitotic spindle formation, leading to G2/M phase arrest and apoptosis. Key Evidence:

- IC50 values of 10–50 nM in human cancer cell lines (e.g., HepG2, A549).

- In vivo efficacy in xenograft models with tumor growth inhibition >70% at 50 mg/kg .

Advanced Research Questions

Q. How do structural features like π-π stacking and hydrogen bonding influence tubulin-binding affinity?

Methodological Answer: The pyridine-carbazole dihedral angle (42.87°) optimizes spatial alignment for colchicine pocket binding. π-π interactions (3.51 Å distance) enhance binding stability, while N–H⋯O hydrogen bonds (e.g., N1–H1⋯O4, 2.06 Å) anchor the sulfonamide group to tubulin residues. Computational docking studies correlate these interactions with high binding energy (−9.2 kcal/mol) .

Q. How can discrepancies in antiproliferative activity across cancer cell lines be resolved?

Methodological Answer: Variability in IC50 values (e.g., 12 nM in HepG2 vs. 48 nM in MCF-7) may arise from:

- Differential expression of βIII-tubulin isotypes , which confer resistance to microtubule-targeting agents.

- Metabolic heterogeneity (e.g., CYP3A4-mediated degradation).

Experimental Design: - Use isogenic cell lines with tubulin isoform knockdown/overexpression.

- Pair activity data with tubulin polymerization assays to confirm target engagement .

Q. What strategies improve solubility and bioavailability without compromising potency?

Methodological Answer:

- Phosphate prodrug modification : Sodium 6-(N-(2,6-dimethoxypyridin-3-yl)sulfamoyl)-9-methylcarbazol-2-yl phosphate (compound 4c) increases water solubility by 50-fold while maintaining tumor inhibition in vivo .

- CYP inhibition mitigation : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) reduces metabolic clearance, as shown in liver microsomal studies .

Q. What are critical considerations for designing in vivo efficacy studies?

Methodological Answer:

- Dose optimization : A biphasic response is observed—maximal efficacy at 50 mg/kg (QD dosing) in mice, with no toxicity at ≤100 mg/kg.

- Tumor model selection : Human HepG2 xenografts show higher sensitivity due to elevated tubulin expression.

- Pharmacodynamic markers : Monitor mitotic arrest via phospho-histone H3 (Ser10) immunohistochemistry .

Q. Table 1. Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P21/c |

| a (Å) | 13.5078 |

| b (Å) | 7.9272 |

| c (Å) | 20.9276 |

| β (°) | 124.027 |

| π-π distance (Å) | 3.5101 |

| Dihedral angle (°) | 42.87 |

| Source: |

Q. Table 2. NMR Spectral Assignments

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1H (CH3) | 3.40 | s | Carbazole-CH3 |

| 1H (NH) | 9.32 | s | Sulfonamide-NH |

| 13C (C=O) | 160.2 | - | Sulfonamide-SO2 |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.